2-Bromo-N-methyl-1,3-thiazole-4-carboxamide

Übersicht

Beschreibung

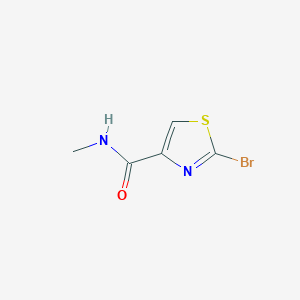

2-Bromo-N-methyl-1,3-thiazole-4-carboxamide is a heterocyclic compound containing a thiazole ring, which is a five-membered ring consisting of three carbon atoms, one sulfur atom, and one nitrogen atom.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-methyl-1,3-thiazole-4-carboxamide typically involves the cyclization and condensation of haloketones with thioamides . One common method involves the reaction of 2-bromo-1,3-thiazole with N-methylamine under controlled conditions to yield the desired product . The reaction conditions often require specific temperatures and solvents to ensure the proper formation of the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimizations for yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Bromine Position

The bromine atom at position 2 of the thiazole ring serves as a prime site for nucleophilic substitution due to its electron-withdrawing environment. Key reactions include:

Mechanistic Insight : The electron-deficient thiazole ring facilitates aryl/hetaryl group introduction via palladium-catalyzed cross-coupling or direct substitution with amines under mild basic conditions .

Functionalization of the Carboxamide Group

The N-methyl carboxamide moiety participates in hydrolysis and condensation reactions:

Key Application : Hydrolysis to the carboxylic acid enables further derivatization, such as esterification or conversion to acyl chlorides for nucleophilic substitutions .

Electrophilic Aromatic Substitution

The thiazole ring undergoes electrophilic substitution at position 5 (meta to bromine), though reactivity is moderated by electron-withdrawing groups:

Limitation : Strong electron withdrawal from bromine and the carboxamide group reduces ring reactivity, necessitating harsh conditions .

Reduction and Oxidation Reactions

Controlled redox transformations target specific functional groups:

Caution : Over-reduction of the thiazole ring or decarboxylation may occur under vigorous conditions.

Metal-Halogen Exchange and Directed Metallation

The bromine atom enables lithiation for further functionalization:

Example : Quenching with CO₂ yields 2-carboxy-N-methyl-1,3-thiazole-4-carboxamide, a bifunctional building block .

Photocatalytic Reactions

Emerging methods leverage visible-light catalysis for C–Br bond activation:

| Reaction Type | Reagents/Conditions | Product | Yield/Notes | Sources |

|---|---|---|---|---|

| C–H Arylation | [Ir(ppy)₃], aryl diazonium salt, blue LED | 2-Aryl-N-methyl-1,3-thiazole-4-carboxamide | Eco-friendly, high functional group tolerance |

Advantage : Avoids transition metals like palladium, reducing cost and toxicity .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1.1 Antimicrobial Activity

Research has demonstrated that 2-Bromo-N-methyl-1,3-thiazole-4-carboxamide exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, including those resistant to conventional antibiotics. The compound was found to inhibit bacterial growth through mechanisms involving disruption of cell wall synthesis and interference with metabolic pathways .

1.2 Anti-inflammatory Properties

The compound has been identified as a potential anti-inflammatory agent. Its ability to inhibit the p38 MAP kinase pathway suggests that it may be effective in treating conditions characterized by excessive inflammation, such as rheumatoid arthritis and Crohn's disease . The structure-activity relationship (SAR) studies indicate that modifications in the thiazole ring can enhance its anti-inflammatory effects .

Pharmacological Insights

2.1 Cytokine Inhibition

This compound has shown promise in inhibiting cytokine production, specifically tumor necrosis factor-alpha (TNF-α). This inhibition is crucial for managing autoimmune diseases and other inflammatory conditions . The compound's mechanism involves blocking signaling pathways that lead to cytokine release, providing a therapeutic avenue for cytokine-mediated diseases.

2.2 Anticancer Potential

Recent studies have explored the anticancer potential of this compound. It has been tested against various cancer cell lines, including breast and liver cancer cells. Results indicated that the compound induces apoptosis in cancer cells while sparing normal cells, which is a desirable trait for anticancer agents . The IC50 values obtained from these studies suggest that it may be more effective than some established chemotherapeutic agents .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Key findings include:

| Modification | Effect on Activity |

|---|---|

| Bromine substitution | Enhances antimicrobial activity |

| Methyl group at N-position | Increases solubility and bioavailability |

| Variations in thiazole ring | Alters potency against specific targets |

These insights guide future synthetic efforts aimed at developing more potent derivatives.

Case Studies

Several case studies have underscored the applications of this compound:

-

Case Study 1: Antimicrobial Efficacy

A study evaluated the compound's efficacy against methicillin-resistant Staphylococcus aureus (MRSA), demonstrating a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics . -

Case Study 2: Anti-inflammatory Effects

In an animal model of arthritis, administration of the compound resulted in reduced inflammation markers and improved joint function compared to control groups .

Wirkmechanismus

The mechanism of action of 2-Bromo-N-methyl-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets in biological systems. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the derivatives used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 2-Bromo-N-methyl-1,3-thiazole-4-carboxamide include:

2-Bromo-1,3-thiazole: A simpler thiazole derivative with similar reactivity.

N-Methyl-1,3-thiazole-4-carboxamide: Lacks the bromine atom but shares the core thiazole structure.

Uniqueness

This compound is unique due to the presence of both the bromine atom and the N-methyl group, which confer specific reactivity and biological activity.

Biologische Aktivität

2-Bromo-N-methyl-1,3-thiazole-4-carboxamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial, anticancer, and enzyme inhibition studies. This article reviews the existing literature on the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C5H6BrN3OS |

| Molecular Weight | 221.09 g/mol |

| CAS Number | 1092942-42-1 |

Antimicrobial Activity

Research indicates that compounds within the thiazole family exhibit significant antibacterial properties. Specifically, studies have shown that derivatives similar to this compound demonstrate activity against Mycobacterium tuberculosis, with some analogs achieving sub-micromolar minimum inhibitory concentrations (MIC) . The structural modifications at the C-2 and C-4 positions of the thiazole ring have been critical in enhancing this activity.

Anticancer Activity

The anticancer potential of thiazole derivatives has been extensively studied. In vitro assays have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, a recent study evaluated several thiazole derivatives against liver carcinoma cell lines (HEPG2) using MTT assays. The results indicated that certain structural modifications could significantly enhance cytotoxicity, with IC50 values indicating effective concentrations for reducing cell viability .

Table 1: Cytotoxicity of Thiazole Derivatives Against HEPG2 Cell Line

Enzyme Inhibition

Thiazoles are known for their ability to inhibit various enzymes. For example, studies have demonstrated that compounds with similar structures can inhibit the activity of key enzymes involved in cancer progression and metabolic disorders. The mechanism typically involves binding to active sites and altering enzyme conformation .

Structure-Activity Relationship (SAR)

The SAR analysis of thiazole derivatives suggests that the presence of electron-withdrawing groups (such as bromine) at specific positions enhances biological activity by improving lipophilicity and interaction with biological targets. Modifications at the nitrogen and carbon positions also play a crucial role in determining the efficacy and selectivity of these compounds against specific pathogens or cancer cells .

Case Studies

- Antitubercular Activity : A series of thiazole derivatives were synthesized and tested for their activity against Mycobacterium tuberculosis. The study found that specific substitutions at the C-2 position significantly increased potency while maintaining selectivity for mycobacterial species over non-target bacteria .

- Cytotoxicity Evaluation : In a study assessing various thiazoles for anticancer properties, it was found that this compound exhibited promising cytotoxic effects against HEPG2 cells with an IC50 value indicating effective inhibition compared to standard chemotherapeutics .

Eigenschaften

IUPAC Name |

2-bromo-N-methyl-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2OS/c1-7-4(9)3-2-10-5(6)8-3/h2H,1H3,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIVIJFKYLPGNBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CSC(=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50727795 | |

| Record name | 2-Bromo-N-methyl-1,3-thiazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50727795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092942-42-1 | |

| Record name | 2-Bromo-N-methyl-1,3-thiazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50727795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.